4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide
Overview
Description
4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide is a chemical compound with the molecular formula C26H34Br2N2O2. It is used as an intermediate in laboratory research and development .
Synthesis Analysis
The synthesis of 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide involves two synthesis methods . The reaction conditions include the use of tetrahydrofuran and methanol for 0.5 hours at ambient temperature .Molecular Structure Analysis
The molecular structure of 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide is represented by the molecular formula C26H34Br2N2O2. The molecular weight of the compound is 566.4 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide are carried out in tetrahydrofuran and methanol at ambient temperature .Scientific Research Applications
Synthesis of Neuroleptic Agents : This compound is a key intermediate in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, which are used in psychiatric medication (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Antimycobacterial Properties : A spiro-piperidin-4-one compound (4e) derived from it has shown potential in reducing bacterial count in lung and spleen tissues, indicating its usefulness in treating bacterial infections (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Pharmaceutical and Nanomaterial Industries : Its transformation into 3,5-bis(N-carbazolyl)-1,1′-biphenyl shows potential as a precursor for key materials in the pharmaceutical, molecular electronic, and nanomaterials industries (Martínez-Martínez, Justice, Fleming, Kennedy, Oswald, & O'Hara, 2017).
Antifungal Activity : A derivative, 4,4'-bis((E)-1-(2-(4-fluorophenyl)hydrazono)ethyl)-1,1'-biphenyl, exhibited significant antifungal activity against various fungi (Chandrika et al., 2019).
Antioxidant and Antimicrobial Activities : Certain synthesized compounds from this chemical showed promising antioxidant and antimicrobial activities, indicating its potential in healthcare applications (Harini et al., 2014).
Neurotransmitter Regulation : Compounds like FG5865, FG5891, FG5893, and FG5909, related to this chemical, have been found to inhibit neurotransmitter uptake and increase the release of serotonin and dopamine (Pettersson, 1995).
High-Performance Polymers : Polyimides containing pyridine and biphenyl units, which can be derived from this compound, have applications in photovoltaics and solar cells due to their high transparency (Guan et al., 2015).
Corrosion Inhibition : Bis-Schiff bases of this compound have been found to be efficient corrosion inhibitors for mild steel in acidic medium, suggesting applications in material science and engineering (Arshad et al., 2020).
Electrochromic Conducting Polymers : Electrochromic conducting polymers based on monomers derived from this chemical exhibit low redox switching potentials and stability, indicating potential use in electronic devices (Sotzing, Reynolds, & Steel, 1996).
properties
IUPAC Name |
2-piperidin-1-yl-1-[4-[4-(2-piperidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2.2BrH/c29-25(19-27-15-3-1-4-16-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28-17-5-2-6-18-28;;/h7-14H,1-6,15-20H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLWRFNKCYAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154020 | |
Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide | |
CAS RN |
123489-70-3 | |
Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123489703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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